Tpl2 Kinase Inhibitor

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

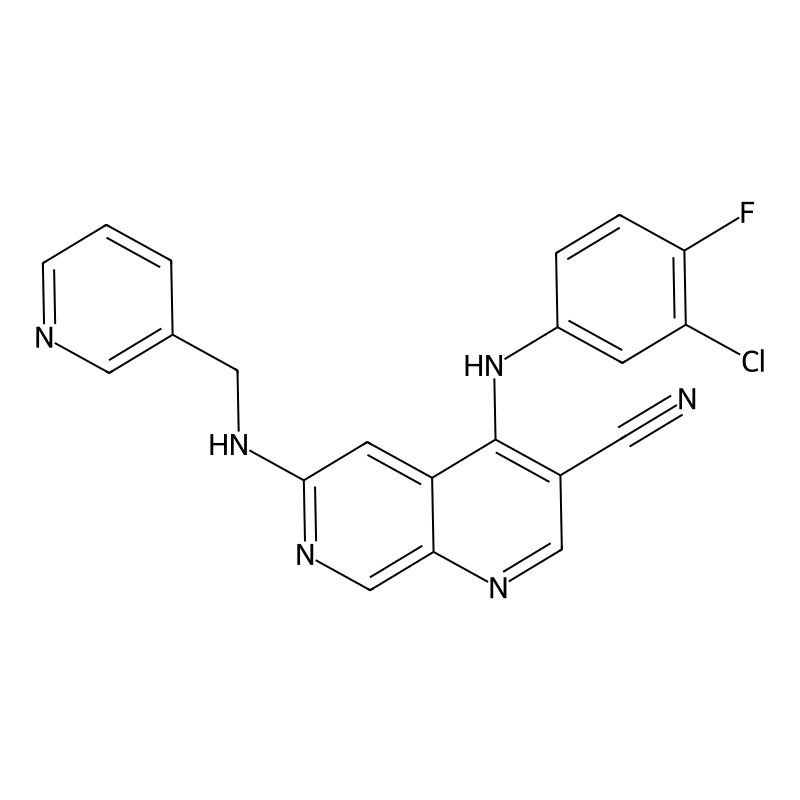

Tpl2 Kinase Inhibitor (CAS 871307-18-5), structurally identified as a 1,7-naphthyridine-3-carbonitrile derivative, is a cell-permeable, reversible, and ATP-competitive small molecule. It serves as a benchmark standard for the targeted pharmacological blockade of Tumor Progression Locus 2 (Tpl2/MAP3K8/Cot) [1]. With a primary biochemical IC50 of 50 nM against Tpl2, this compound is procured primarily to isolate MAP3K8-dependent inflammatory and oncogenic signaling nodes from broader mitogen-activated protein kinase (MAPK) cascades [1]. Its high solubility in standard organic solvents (e.g., DMSO up to 10 mg/mL) and established cell permeability make it a highly processable precursor for both isolated cell-based assays and complex ex vivo human whole blood models .

Research Fit

MAP3K8 (Tpl2) – MEK – ERK signaling studies

Cell-permeable; human monocyte and whole blood TNF-α models

Measurable selectivity over EGFR, MEK, p38, Src, PKC

Buyers attempting to study or block the TLR/IL-1R inflammatory axis often default to broad-spectrum p38 inhibitors (e.g., SB203580) or downstream MEK1/2 inhibitors (e.g., U0126). However, substituting CAS 871307-18-5 with these downstream agents fails because Tpl2 acts as a specific upstream integration node that controls both MEK-dependent and MEK-independent (e.g., NF-κB p105 processing) pathways [1]. MEK inhibitors merely block the ERK branch, missing parallel Tpl2-driven inflammatory cascades, and frequently trigger paradoxical MAPK hyperactivation in RAS-mutant models [2]. Furthermore, compared to unoptimized generic quinoline-3-carbonitriles, this specific 1,7-naphthyridine derivative provides a quantified >800-fold selectivity window over MEK, ensuring that observed phenotypic changes are strictly driven by MAP3K8 blockade rather than off-target kinase toxicity [3].

Substitution Risk

Biochemical Tpl2 inhibition varies >30-fold among chemical series; data should be verified per analog

Off-target EGFR selectivity differs substantially; earlier quinoline leads showed poor selectivity

Cellular activity in whole blood assays reflects variable plasma protein binding; ex vivo potency may shift

References

- [1] Chowdhury et al. 'Pharmacological inhibition of TPL2/MAP3K8 blocks human cytotoxic T lymphocyte effector functions.' PLoS ONE 9 e92187 (2014).

- [2] Johannessen, C.M., et al. 'COT drives resistance to RAF inhibition through MAP kinase pathway reactivation.' Nature, 468(7326), 968-972 (2010).

- [3] Gavrin, L.K., et al. 'Inhibition of Tpl2 kinase and TNF-alpha production with 1,7-naphthyridine-3-carbonitriles: synthesis and structure-activity relationships.' Bioorg. Med. Chem. Lett. 15, 5288 (2005).

High-Fidelity Kinase Selectivity for Pathway Isolation

Tpl2 Kinase Inhibitor (CAS 871307-18-5) demonstrates an IC50 of 50 nM against Tpl2, while maintaining an IC50 of >40 µM for MEK, 110 µM for MK2, 180 µM for p38, and >400 µM for Src and PKC[1]. This yields a >800-fold to >7000-fold selectivity window against closely related in-class kinases.

| Evidence Dimension | Biochemical IC50 (Kinase Selectivity) |

| Target Compound Data | 50 nM (Tpl2) |

| Comparator Or Baseline | MEK (>40,000 nM) and p38 (180,000 nM) |

| Quantified Difference | >800x selectivity over MEK; 3600x selectivity over p38 |

| Conditions | Cell-free ATP-competitive kinase assay |

Procurement of this specific compound guarantees that downstream readouts are not confounded by direct MEK or p38 blockade, which is critical for precise pathway mapping.

Ex Vivo Formulation Efficacy and Serum Protein Compatibility

When transitioning from isolated cell cultures to complex physiological environments, many small molecules suffer severe efficacy drop-offs due to protein binding. CAS 871307-18-5 inhibits LPS-induced TNF-alpha production with an IC50 of 700 nM in primary human monocytes, and maintains potent activity with an IC50 of 8.5 µM in human whole blood [1].

| Evidence Dimension | IC50 for LPS-induced TNF-alpha suppression |

| Target Compound Data | 8.5 µM in human whole blood |

| Comparator Or Baseline | 700 nM in isolated primary human monocytes |

| Quantified Difference | ~12-fold shift in IC50 when moving to a 100% serum/whole blood environment |

| Conditions | LPS-stimulated primary human monocytes vs. LPS-stimulated human whole blood |

This predictable and quantified shift allows assay developers to accurately dose translational whole-blood models without requiring extensive empirical reformulation.

Reversible ATP-Competitive Binding for Washout Protocols

Unlike irreversible covalent kinase inhibitors that permanently disable target proteins and complicate temporal studies, CAS 871307-18-5 acts as a reversible, ATP-competitive inhibitor . This allows researchers to perform transient blockade and washout experiments to study the recovery kinetics of the Tpl2-dependent COX-2/Prostaglandin E2 axis or TNF-alpha secretion [1].

| Evidence Dimension | Target binding mechanism |

| Target Compound Data | Reversible, ATP-competitive binding |

| Comparator Or Baseline | Irreversible pan-kinase inhibitors (covalent binders) |

| Quantified Difference | Enables dynamic pathway recovery post-washout compared to 0% recovery for irreversible agents |

| Conditions | Live-cell temporal signaling assays |

Reversibility is a mandatory procurement criterion for laboratories conducting dynamic, time-course signaling recovery experiments rather than simple endpoint cytotoxicity assays.

Ex Vivo Human Whole Blood Cytokine Assays

Due to its quantified 8.5 µM IC50 in whole blood, this compound is the preferred procurement choice for translational immunology labs testing the suppression of LPS-induced TNF-alpha in complex, high-protein environments prior to in vivo model selection[1].

Disentangling Upstream MAP3K8 from Downstream MEK/ERK Signaling

In molecular biology workflows investigating TLR or IL-1R signaling, researchers use this inhibitor (at ~50-500 nM) to selectively block Tpl2 without directly inhibiting MEK or p38. This allows for the precise mapping of parallel inflammatory branches (such as NF-κB p105 processing) that would be obscured by broad downstream MEK inhibitors [2].

Overcoming Paradoxical MAPK Activation in RAS-Mutant Oncology Models

In KRAS-mutant pancreatic ductal adenocarcinoma (PDAC) or acute myeloid leukemia (AML) models where standard BRAF/MEK inhibitors cause paradoxical hyperactivation of the MAPK cascade, this Tpl2 inhibitor is utilized to block the autocrine IL-1β/Tpl2 inflammatory loop, suppressing both MAPK and NF-κB survival signals simultaneously[3].

Application Fit Matrix

References

- [1] Gavrin, L.K., et al. 'Inhibition of Tpl2 kinase and TNF-alpha production with 1,7-naphthyridine-3-carbonitriles.' Bioorg. Med. Chem. Lett. 15, 5288 (2005).

- [2] Chowdhury et al. 'Pharmacological inhibition of TPL2/MAP3K8 blocks human cytotoxic T lymphocyte effector functions.' PLoS ONE 9 e92187 (2014).

- [3] Johannessen, C.M., et al. 'COT drives resistance to RAF inhibition through MAP kinase pathway reactivation.' Nature, 468(7326), 968-972 (2010).

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Wikipedia

2: Senger K, Pham VC, Varfolomeev E, Hackney JA, Corzo CA, Collier J, Lau VWC, Huang Z, Hamidzhadeh K, Caplazi P, Peng I, Setiadi AF, Francis R, Paler-Martinez A, Kwon YC, Ramirez-Carrozzi V, Sun Y, Grigg PW, Roose-Girma M, Jeet S, Barck KH, Pham A, Ota N, Ha C, Stinson J, Guillory J, Tam L, Modrusan Z, Emson C, McKenzie BS, Townsend MJ, Carano RAD, Warming S, Vucic D, DeVoss J, Lee WP, Lill JR, Zarrin AA. The kinase TPL2 activates ERK and p38 signaling to promote neutrophilic inflammation. Sci Signal. 2017 Apr 18;10(475). pii: eaah4273. doi: 10.1126/scisignal.aah4273. PubMed PMID: 28420753.

3: Jang S, Kim J, Cha JH. Cot kinase plays a critical role in Helicobacter pylori-induced IL-8 expression. J Microbiol. 2017 Apr;55(4):311-317. doi: 10.1007/s12275-017-7052-9. Epub 2017 Mar 31. PubMed PMID: 28361341.

4: Vyrla D, Nikolaidis G, Oakley F, Perugorria MJ, Tsichlis PN, Mann DA, Eliopoulos AG. TPL2 Kinase Is a Crucial Signaling Factor and Mediator of NKT Effector Cytokine Expression in Immune-Mediated Liver Injury. J Immunol. 2016 May 15;196(10):4298-310. doi: 10.4049/jimmunol.1501609. Epub 2016 Apr 6. PubMed PMID: 27053764.

5: Sharma V, Young L, Cavadas M, Owen K; Reproducibility Project: Cancer Biology. Registered Report: COT drives resistance to RAF inhibition through MAP kinase pathway reactivation. Elife. 2016 Mar 21;5. pii: e11414. doi: 10.7554/eLife.11414. PubMed PMID: 26999821; PubMed Central PMCID: PMC4811761.

6: Kaniaris E, Vaporidi K, Vergadi E, Theodorakis EE, Kondili E, Lagoudaki E, Tsatsanis C, Georgopoulos D. Genetic and pharmacologic inhibition of Tpl2 kinase is protective in a mouse model of ventilator-induced lung injury. Intensive Care Med Exp. 2014 Dec;2(1):15. doi: 10.1186/2197-425X-2-15. Epub 2014 May 9. PubMed PMID: 26266915; PubMed Central PMCID: PMC4513004.

7: Kuriakose T, Rada B, Watford WT. Tumor progression locus 2-dependent oxidative burst drives phosphorylation of extracellular signal-regulated kinase during TLR3 and 9 signaling. J Biol Chem. 2014 Dec 26;289(52):36089-100. doi: 10.1074/jbc.M114.587121. Epub 2014 Nov 5. PubMed PMID: 25378393; PubMed Central PMCID: PMC4276873.

8: Kanellis DC, Bursac S, Tsichlis PN, Volarevic S, Eliopoulos AG. Physical and functional interaction of the TPL2 kinase with nucleophosmin. Oncogene. 2015 May 7;34(19):2516-26. doi: 10.1038/onc.2014.183. Epub 2014 Jul 7. PubMed PMID: 24998852.

9: Chowdhury FZ, Estrada LD, Murray S, Forman J, Farrar JD. Pharmacological inhibition of TPL2/MAP3K8 blocks human cytotoxic T lymphocyte effector functions. PLoS One. 2014 Mar 18;9(3):e92187. doi: 10.1371/journal.pone.0092187. eCollection 2014. PubMed PMID: 24642963; PubMed Central PMCID: PMC3958505.

10: Kusuyama J, Bandow K, Shamoto M, Kakimoto K, Ohnishi T, Matsuguchi T. Low intensity pulsed ultrasound (LIPUS) influences the multilineage differentiation of mesenchymal stem and progenitor cell lines through ROCK-Cot/Tpl2-MEK-ERK signaling pathway. J Biol Chem. 2014 Apr 11;289(15):10330-44. doi: 10.1074/jbc.M113.546382. Epub 2014 Feb 18. PubMed PMID: 24550383; PubMed Central PMCID: PMC4036157.

11: Kim G, Khanal P, Kim JY, Yun HJ, Lim SC, Shim JH, Choi HS. COT phosphorylates prolyl-isomerase Pin1 to promote tumorigenesis in breast cancer. Mol Carcinog. 2015 Jun;54(6):440-8. doi: 10.1002/mc.22112. Epub 2013 Nov 22. PubMed PMID: 24265246.

12: Lee BK, Chung MY, Lee KW. Benzo[a]pyrene-7,8-diol-9,10-epoxide inhibits gap junction intercellular communication via phosphorylation of tumor progression locus 2 in WB-F344 rat liver epithelial cells. Mol Carcinog. 2015 May;54(5):351-8. doi: 10.1002/mc.22103. Epub 2013 Nov 19. PubMed PMID: 24249418.

13: Hirschhorn J, Mohanty S, Bhat NR. The role of tumor progression locus 2 protein kinase in glial inflammatory response. J Neurochem. 2014 Mar;128(6):919-26. doi: 10.1111/jnc.12522. Epub 2013 Nov 21. PubMed PMID: 24188160; PubMed Central PMCID: PMC3951670.

14: Decicco-Skinner KL, Jung SA, Tabib T, Gwilliam JC, Alexander H, Goodheart SE, Merchant AS, Shan M, Garber C, Wiest JS. Tpl2 knockout keratinocytes have increased biomarkers for invasion and metastasis. Carcinogenesis. 2013 Dec;34(12):2789-98. doi: 10.1093/carcin/bgt319. Epub 2013 Sep 25. PubMed PMID: 24067898; PubMed Central PMCID: PMC3845897.

15: Lee WJ, Lan KH, Chou CT, Yi YC, Chen WC, Pan HC, Peng YC, Wang KB, Chen YC, Chao TH, Tien HR, Sheu WH, Sheu ML. Tpl2 inhibitors thwart endothelial cell function in angiogenesis and peritoneal dissemination. Neoplasia. 2013 Sep;15(9):1036-48. PubMed PMID: 24027429; PubMed Central PMCID: PMC3769883.

16: Lee HW, Joo KM, Lim JE, Cho HJ, Cho HJ, Park MC, Seol HJ, Seo SI, Lee JI, Kim S, Jeong BC, Nam DH. Tpl2 kinase impacts tumor growth and metastasis of clear cell renal cell carcinoma. Mol Cancer Res. 2013 Nov;11(11):1375-86. doi: 10.1158/1541-7786.MCR-13-0101-T. Epub 2013 Aug 27. PubMed PMID: 23982215.

17: Pan HC, Lai DW, Lan KH, Shen CC, Wu SM, Chiu CS, Wang KB, Sheu ML. Honokiol thwarts gastric tumor growth and peritoneal dissemination by inhibiting Tpl2 in an orthotopic model. Carcinogenesis. 2013 Nov;34(11):2568-79. doi: 10.1093/carcin/bgt243. Epub 2013 Jul 4. PubMed PMID: 23828905.

18: Martel G, Bérubé J, Rousseau S. The protein kinase TPL2 is essential for ERK1/ERK2 activation and cytokine gene expression in airway epithelial cells exposed to pathogen-associated molecular patterns (PAMPs). PLoS One. 2013;8(3):e59116. doi: 10.1371/journal.pone.0059116. Epub 2013 Mar 19. PubMed PMID: 23527104; PubMed Central PMCID: PMC3602461.

19: DeCicco-Skinner KL, Nolan SJ, Deshpande MM, Trovato EL, Dempsey TA, Wiest JS. Altered prostanoid signaling contributes to increased skin tumorigenesis in Tpl2 knockout mice. PLoS One. 2013;8(2):e56212. doi: 10.1371/journal.pone.0056212. Epub 2013 Feb 15. PubMed PMID: 23457529; PubMed Central PMCID: PMC3574127.

20: Kim G, Khanal P, Lim SC, Yun HJ, Ahn SG, Ki SH, Choi HS. Interleukin-17 induces AP-1 activity and cellular transformation via upregulation of tumor progression locus 2 activity. Carcinogenesis. 2013 Feb;34(2):341-50. doi: 10.1093/carcin/bgs342. Epub 2012 Nov 3. PubMed PMID: 23125217.

Explore Compound Types